

Spectroscopic Profile of Vat Brown 1 (CAS 2475-33-4): A Technical Guide

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Compound of Interest

Compound Name: *Vat Brown 1*

Cat. No.: *B15555092*

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Introduction

Vat Brown 1, with the Chemical Abstracts Service (CAS) registry number 2475-33-4 and C.I. number 70800, is a complex anthraquinone-based vat dye.^[1] Its molecular formula is $C_{42}H_{18}N_2O_6$, and it has a molecular weight of 646.60 g/mol.^{[1][2]} This technical guide provides an in-depth overview of the available spectroscopic data for **Vat Brown 1**, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid in the characterization and analysis of this compound. Given its nature as a synthetic dye, no relevant signaling pathway information has been identified.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Vat Brown 1**. This information has been compiled from various sources, with a primary reference being the study on its electrochemical degradation which provides spectra of the parent compound before treatment.^{[3][4][5]}

Table 1: UV-Visible Spectroscopic Data

Parameter	Value	Solvent/Method	Reference
λ_{max}	~450-500 nm (Broad absorption in the visible range)	Aqueous solution	[3]

Note: The UV-Vis spectrum of **Vat Brown 1** in an aqueous solution exhibits a broad absorption band across the visible region, which is characteristic of highly conjugated dye molecules. The peak is not sharp, indicating the complex electronic transitions within the molecule.

Table 2: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment	Reference
~3400	N-H stretching vibrations	[4][5]
~1670	C=O (quinone) stretching vibrations	[4][5]
~1620	C=C aromatic ring stretching	[4][5]
~1580	Aromatic ring skeletal vibrations	[4][5]
~1300-1400	C-N stretching vibrations	[4][5]
Below 900	C-H out-of-plane bending for substituted aromatic rings	[4][5]

Note: The FT-IR spectrum confirms the presence of key functional groups within the **Vat Brown 1** structure, including the secondary amine, quinone carbonyl groups, and the extensive aromatic system.

Table 3: Mass Spectrometry Data

m/z	Assignment	Ionization Method	Reference
~646-647	[M] ⁺ or [M+H] ⁺ (Parent molecular ion)	Not specified in source, likely a soft ionization technique	[3]

Note: The mass spectrum shows a prominent peak corresponding to the molecular weight of **Vat Brown 1**, confirming its elemental composition.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Visible Spectroscopy

A solution of **Vat Brown 1** is prepared in a suitable solvent, such as water or an organic solvent in which it is sparingly soluble. The analysis is performed using a double-beam UV-Vis spectrophotometer.

Methodology:

- **Sample Preparation:** A dilute solution of **Vat Brown 1** (e.g., 50 ppm) is prepared in the chosen solvent.^[3]
- **Instrumentation:** A UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Due to the solid and insoluble nature of **Vat Brown 1**, the KBr pellet method is a suitable technique for obtaining its infrared spectrum.

Methodology:

- **Sample Preparation:** A small amount of finely ground **Vat Brown 1** powder (1-2 mg) is intimately mixed with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- **Pellet Formation:** The mixture is transferred to a pellet press die and subjected to high pressure (several tons) to form a thin, transparent pellet.

- **Instrumentation:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm^{-1}) and ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

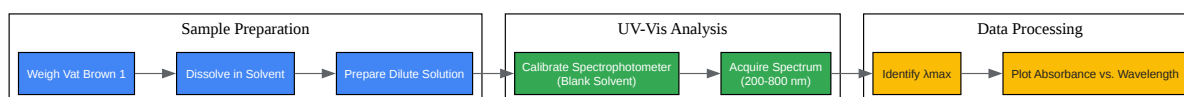
Mass spectrometry of **Vat Brown 1** can be performed using techniques suitable for large, non-volatile molecules, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Methodology:

- **Sample Preparation:** The sample is dissolved in a suitable solvent system, often a mixture of organic solvents and water, to facilitate ionization. For LC-MS, the sample solution is injected into a liquid chromatograph for separation before entering the mass spectrometer.
- **Instrumentation:** A high-resolution mass spectrometer equipped with an appropriate ion source is used. The instrument is calibrated with a known standard.
- **Data Acquisition:** The mass spectrum is acquired in a positive or negative ion mode over a relevant mass-to-charge (m/z) range to detect the parent molecular ion and any fragment ions.

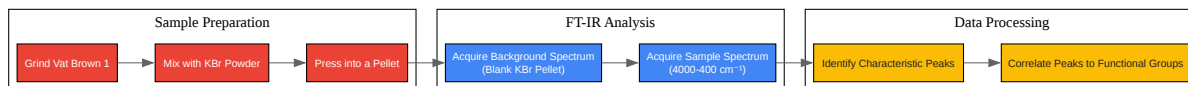
Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

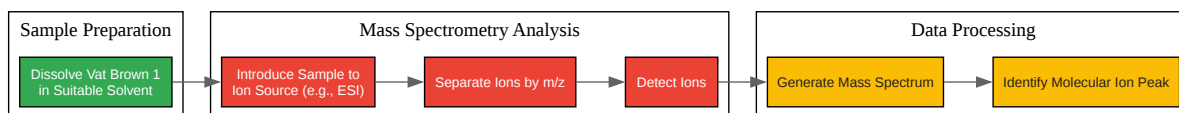


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Workflow for UV-Vis Spectroscopic Analysis.

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Workflow for FT-IR Spectroscopic Analysis.

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Workflow for Mass Spectrometry Analysis.

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